MAO-B Inactivation Efficiency: 4.2-Fold Enhancement Over Tranylcypromine and Up to 9.4-Fold Over 4-Methoxy Analog
The 4-CF₃-substituted compound (9) achieves a second-order inactivation rate constant (k_inact/K_I) for recombinant human MAO-B of 7,507 M⁻¹s⁻¹, representing a 4.2-fold improvement over the parent compound tranylcypromine (2-PCPA; 1,779 M⁻¹s⁻¹), a 3.2-fold increase over the 4-Br analogue (10; 2,356 M⁻¹s⁻¹), and a 9.4-fold gain versus the 4-OCH₃ analogue (11; 802 M⁻¹s⁻¹) [1]. The K_I value for MAO-B (7.7 ± 1.4 µM) is the lowest in the series, indicating the highest binding affinity among the tested 2-arylcyclopropylamines [1].
| Evidence Dimension | MAO-B inactivation efficiency (k_inact/K_I, M⁻¹s⁻¹) and binding affinity (K_I, µM) |
|---|---|
| Target Compound Data | k_inact/K_I = 7,507 M⁻¹s⁻¹; K_I = 7.7 ± 1.4 µM (Compound 9) |
| Comparator Or Baseline | 2-PCPA: k_inact/K_I = 1,779 M⁻¹s⁻¹, K_I = 13.6 ± 3.0 µM; 4-Br (10): k_inact/K_I = 2,356 M⁻¹s⁻¹, K_I = 32.9 ± 9.1 µM; 4-OCH₃ (11): k_inact/K_I = 802 M⁻¹s⁻¹, K_I = 86.6 ± 7.8 µM |
| Quantified Difference | 4.2-fold (vs 2-PCPA); 3.2-fold (vs 4-Br); 9.4-fold (vs 4-OCH₃) for k_inact/K_I |
| Conditions | Recombinant human MAO-B, mechanism-based irreversible inactivation assay (Gooden et al., 2008) |
Why This Matters
For research programs targeting MAO-B-driven pathologies (e.g., Parkinson's disease), this compound offers the highest inactivation efficiency in the 2-arylcyclopropylamine series, enabling lower effective concentrations and potentially reduced off-target engagement relative to less potent analogues.
- [1] Gooden, D.M.; Schmidt, D.M.; Pollock, J.A.; Kabadi, A.M.; McCafferty, D.G. Bioorg. Med. Chem. Lett. 2008, 18, 3047–3051 (Table 3, Compound 9 vs 2-PCPA, 10, 11). View Source
